molecular formula C12H10FNO2S2 B10917472 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B10917472
M. Wt: 283.3 g/mol
InChI Key: FBEDAFXGPVOKCL-UHFFFAOYSA-N
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Description

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a compound that features a unique combination of a fluorinated thiophene ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is unique due to the combination of a fluorinated thiophene ring and an indole moiety. This combination imparts distinct electronic and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10FNO2S2

Molecular Weight

283.3 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C12H10FNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2

InChI Key

FBEDAFXGPVOKCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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